3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride 3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1807896-07-6
VCID: VC7622464
InChI: InChI=1S/C10H12BrN.ClH/c11-9-3-1-7(2-4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H
SMILES: C1C(CC1N)C2=CC=C(C=C2)Br.Cl
Molecular Formula: C10H13BrClN
Molecular Weight: 262.58

3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride

CAS No.: 1807896-07-6

Cat. No.: VC7622464

Molecular Formula: C10H13BrClN

Molecular Weight: 262.58

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride - 1807896-07-6

Specification

CAS No. 1807896-07-6
Molecular Formula C10H13BrClN
Molecular Weight 262.58
IUPAC Name 3-(4-bromophenyl)cyclobutan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H12BrN.ClH/c11-9-3-1-7(2-4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H
Standard InChI Key UEKPKVDDKVGUFB-BHNXPWSHSA-N
SMILES C1C(CC1N)C2=CC=C(C=C2)Br.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₀H₁₃BrClN, with a molar mass of 262.58 g/mol. Its IUPAC name, 3-(4-bromophenyl)cyclobutan-1-amine hydrochloride, reflects the cyclobutane backbone, where the 1-position is occupied by an amine group, and the 3-position is bonded to a para-brominated phenyl ring. The hydrochloride counterion stabilizes the amine via protonation, improving crystallinity and aqueous solubility.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₃BrClN
Molecular Weight262.58 g/mol
CAS Registry1807896-07-6
SMILESC1C(CC1N)C2=CC=C(C=C2)Br.Cl
InChI KeyUEKPKVDDKVGUFB-BHNXPWSHSA-N

The cyclobutane ring’s strain (≈110° bond angles vs. 109.5° in unstrained tetrahedral carbons) induces unique reactivity, while the bromine atom serves as a handle for further functionalization via cross-coupling reactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(4-bromophenyl)cyclobutan-1-amine hydrochloride typically involves a multi-step sequence:

  • Cyclobutane Ring Formation: A [2+2] photocycloaddition between ethylene and a substituted styrene derivative yields the cyclobutane core. For example, irradiation of 4-bromostyrene under UV light produces trans-3-(4-bromophenyl)cyclobutane-1-carboxylic acid, which is subsequently decarboxylated.

  • Amine Introduction: The carboxylic acid intermediate is converted to an amide via Curtius rearrangement or Hofmann degradation, followed by hydrolysis to the primary amine.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing stability.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
PhotocycloadditionUV light, benzene, 24 h45–50%
DecarboxylationQuinoline, Cu powder, 200°C75%
Amine FormationNaN₃, H₂SO₄, then H₂O, Δ60%
Salt PrecipitationHCl (g), diethyl ether, 0°C95%

Alternative routes employ Suzuki-Miyaura coupling to attach the bromophenyl group post-cyclization. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dimethyl sulfoxide (DMSO), this method achieves yields of 65–70%.

Purification and Analysis

Purification via recrystallization from ethanol/water mixtures produces white crystalline solids with >98% purity (HPLC). Chiral resolution methods, such as chromatography with cellulose-based stationary phases, separate enantiomers for stereochemical studies.

AssayIC₅₀/EC₅₀Target
Histamine H₃ binding120 nMCompetitive antagonist
MAO-A inhibition>10 μMNo activity
CYP3A4 inhibition15 μMModerate inhibitor

Comparative Analysis with Structural Analogs

3-(3-Bromophenyl)cyclobutan-1-amine Hydrochloride

The meta-bromo isomer (CAS 2193052-01-4) exhibits distinct properties:

Table 4: Isomer Comparison

Property4-Bromo Isomer3-Bromo Isomer
LogP (calculated)2.82.5
H₃ Receptor Ki120 nM220 nM
Melting Point198–200°C185–187°C

The para-substituted derivative shows 1.8-fold higher receptor affinity, likely due to improved alignment with the H₃ receptor’s hydrophobic subpocket.

Future Directions

Current research gaps include:

  • In Vivo Pharmacokinetics: Oral bioavailability and blood-brain barrier penetration remain uncharacterized.

  • Structure-Activity Relationships (SAR): Systematic modification of the cyclobutane ring (e.g., fluorination at C2) could optimize potency .

  • Target Deconvolution: Proteomic profiling using affinity chromatography matrices may identify novel biological targets.

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